2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a compound that features a bromine atom attached to an ethanone group, which is further connected to a bicyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The ethanone group can be involved in oxidation or reduction reactions.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-7-one: A related compound with a similar bicyclic structure but without the bromine atom.
4-bromo-6,8-dioxabicyclo[3.2.1]octan-7-one: Another brominated derivative with a slightly different structure.
Uniqueness
2-bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one is unique due to its specific combination of a bromine atom, an ethanone group, and a bicyclic structure.
Properties
CAS No. |
2573216-37-0 |
---|---|
Molecular Formula |
C8H11BrO3 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.